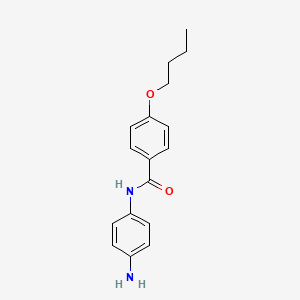
N-(4-Aminophenyl)-4-butoxybenzamide
Übersicht
Beschreibung
“N-(4-Aminophenyl)-4-butoxybenzamide” is likely an organic compound consisting of an amide group attached to a butoxybenzene group. The “4-Aminophenyl” indicates the presence of an amino group on the fourth carbon of the benzene ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions like the Friedel-Crafts reaction . This involves the reaction of commercial aldehydes and primary, secondary, or tertiary anilines using a Brönsted acidic ionic liquid as a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds, such as “4-(3-aminophenyl)benzonitrile”, has been studied using Density Functional Theory . The complete assignments of these compounds are performed based on experimental data and potential energy distribution of the vibrational modes .Chemical Reactions Analysis
The reduction of 4-nitrophenol to 4-aminophenol is a common reaction involving similar compounds . This reaction uses metal nanoparticles as catalysts and sodium borohydride as a reducing agent .Wissenschaftliche Forschungsanwendungen
Cellular Proliferation in Tumors
Benzamide derivatives, such as the radiolabeled compound N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), have been evaluated for their ability to image tumor proliferation in patients with malignant neoplasms using PET (Positron Emission Tomography). This study demonstrated the feasibility of using such compounds to assess the proliferative status of solid tumors, with significant correlations observed between tumor uptake of the agent and Ki-67, a marker of cell proliferation (Dehdashti et al., 2013).
Environmental and Health Monitoring
Benzamide derivatives are also noted in environmental and health monitoring studies. For instance, butylated hydroxytoluene (BHT), a commonly used antioxidant in consumer products, produces metabolites such as 3,5-di-tert-butyl-4-hydroxybenzoic acid ("BHT acid") in humans. Monitoring these metabolites in urine can help assess exposure levels to BHT and potentially related compounds in the general population. Such biomonitoring studies provide valuable data for assessing the health and environmental impact of widespread use of synthetic antioxidants and possibly related benzamide derivatives (Schmidtkunz et al., 2020).
Neuroprotective and Therapeutic Effects
Research into the therapeutic applications of benzamide derivatives extends into neurology, where compounds like 3-N-butylphthalide (NBP) have shown promise in treating neurologic diseases due to their multi-targeted pharmacologic mechanisms. These include protecting mitochondrial function, inhibiting oxidative stress, and reducing neuronal apoptosis, among others. NBP's broad pharmacological effects make it a subject of increasing clinical research and application, particularly in conditions like ischemic stroke and neurodegenerative diseases (Chen et al., 2019).
Antioxidant Activity Analysis
Benzamide derivatives have also been studied in the context of antioxidant activity, where analytical methods like spectrophotometry and liquid chromatography-mass spectrometry (LC-MS) are employed to assess their efficacy and mechanisms. These studies contribute to a better understanding of how such compounds can mitigate oxidative stress and related cellular damage, providing insights into their potential therapeutic applications (Munteanu & Apetrei, 2021).
Wirkmechanismus
Target of Action
N-(4-Aminophenyl)-4-butoxybenzamide is a potent inhibitor of DNA methyltransferase (DNMT) 1, 3A, and 3B . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in gene expression and regulation .
Mode of Action
This compound interacts with its targets (DNMTs) by binding to their active sites, thereby inhibiting their function . The inhibition of DNMTs prevents the addition of a methyl group to the cytosine residue of DNA, leading to changes in gene expression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is DNA methylation, a key process in epigenetic regulation of gene expression . By inhibiting DNMTs, this compound prevents DNA methylation, which can lead to the re-expression of genes that were previously silenced .
Result of Action
The inhibition of DNMTs by this compound can lead to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes that are re-expressed. For example, the re-expression of tumor suppressor genes, which are often silenced in cancer cells, could potentially inhibit tumor growth .
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-12-21-16-10-4-13(5-11-16)17(20)19-15-8-6-14(18)7-9-15/h4-11H,2-3,12,18H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZKCDKBJZHYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B3072736.png)

![2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide](/img/structure/B3072744.png)
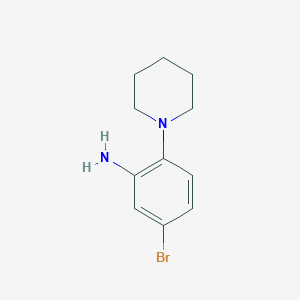


![2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile](/img/structure/B3072772.png)
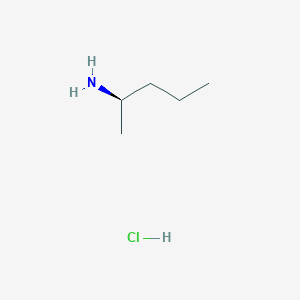
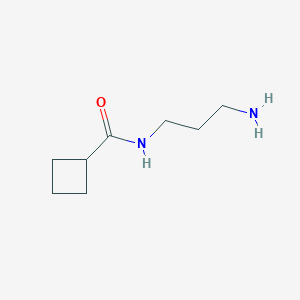

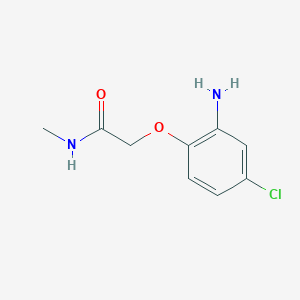
![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072797.png)
![(2S)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B3072801.png)

